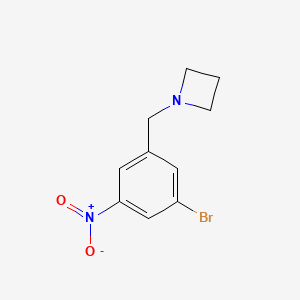

1-(3-Bromo-5-nitrobenzyl)azetidine

Description

Contextualization of Azetidine (B1206935) Heterocycles in Contemporary Organic Synthesis Research

Azetidine heterocycles, four-membered rings containing one nitrogen atom, are increasingly recognized as valuable building blocks in modern organic synthesis. orgsyn.orgheteroletters.orgchemicalbook.com Their unique combination of ring strain and stability makes them versatile intermediates for the construction of more complex nitrogen-containing molecules. orgsyn.orgrsc.org Unlike the more reactive aziridines and the less strained pyrrolidines, azetidines offer a balance that allows for selective ring-opening reactions and functionalization, providing access to a diverse array of chemical structures. orgsyn.orgchemicalbook.com

Significance of Strained Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

The inherent ring strain in four-membered nitrogen heterocycles, such as azetidines, is a key driver of their synthetic utility. orgsyn.orgbldpharm.com This strain, a consequence of bond angle deviation from the ideal tetrahedral geometry, facilitates ring-opening reactions with various nucleophiles. This reactivity provides a powerful tool for the stereocontrolled synthesis of acyclic amines and larger heterocyclic systems, which are prevalent in pharmaceuticals and natural products. chemicalbook.comrsc.org The ability to functionalize the azetidine ring at various positions further enhances its appeal as a synthetic scaffold. chemicalbook.com

Rationale for Investigating 1-(3-Bromo-5-nitrobenzyl)azetidine: Unique Structural Features and Research Challenges

The specific compound, this compound, presents a compelling case for investigation due to its unique combination of structural motifs. The presence of a bromo and a nitro group on the benzyl (B1604629) substituent at the 3 and 5 positions, respectively, introduces significant electronic and steric features. These electron-withdrawing groups can influence the reactivity of the aromatic ring and the benzylic position. The investigation of this compound poses several research challenges, including the development of a selective and efficient synthetic route and the characterization of its physicochemical and spectroscopic properties, for which there is currently a lack of publicly available experimental data.

Overview of Research Scope and Objectives Pertaining to the Chemical Compound this compound

The primary objective of this article is to provide a comprehensive overview of the chemical compound this compound from a synthetic chemistry perspective. This includes a proposed synthetic pathway, an analysis of its key chemical features, and a discussion of the research required to fully elucidate its properties and potential applications. The scope is strictly limited to the chemical nature of the compound, without venturing into pharmacological or toxicological aspects.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(3-bromo-5-nitrophenyl)methyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-9-4-8(7-12-2-1-3-12)5-10(6-9)13(14)15/h4-6H,1-3,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPSPYCXMHMYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Proposed Synthesis of 1 3 Bromo 5 Nitrobenzyl Azetidine

Given the absence of a documented synthesis for 1-(3-Bromo-5-nitrobenzyl)azetidine in the scientific literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of N-substituted azetidines and substituted benzyl (B1604629) halides.

A likely approach would involve the nucleophilic substitution reaction between azetidine (B1206935) and 3-bromo-5-nitrobenzyl bromide. This reaction is a common and effective method for the N-alkylation of secondary amines. chemicalbook.com

The synthesis would proceed in two main stages:

Stage 1: Synthesis of 3-bromo-5-nitrobenzyl bromide

The precursor, 3-bromo-5-nitrobenzyl bromide, can be synthesized from 3-bromo-5-nitrotoluene (B1266673). The benzylic bromination of 3-bromo-5-nitrotoluene can be achieved using a radical initiator, such as N-bromosuccinimide (NBS) in the presence of a light source or a radical initiator like benzoyl peroxide. orgsyn.org

Stage 2: N-alkylation of Azetidine

The final step would involve the reaction of azetidine with the synthesized 3-bromo-5-nitrobenzyl bromide. This reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-(3-Bromo-5-nitrobenzyl)azetidine are not currently available in the public domain. However, based on its structure, some general properties can be inferred. The presence of the polar nitro group and the bromine atom would likely result in a solid compound at room temperature with a relatively high melting point. The molecule is expected to have poor solubility in water but good solubility in common organic solvents.

Table 1: of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrN₂O₂ |

| Molecular Weight | 271.11 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| Appearance | Data not available |

Spectroscopic Data

Similarly, no experimental spectroscopic data for 1-(3-Bromo-5-nitrobenzyl)azetidine has been published. Predicted spectroscopic data can provide an indication of the expected spectral features.

Table 2: Predicted for this compound

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to the protons of the azetidine (B1206935) ring, the benzylic methylene (B1212753) protons, and the aromatic protons. The aromatic protons would appear as distinct signals due to the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the azetidine ring, the benzylic carbon, and the aromatic carbons. The carbons attached to the bromine and nitro groups would show characteristic shifts. |

| IR Spectroscopy | Characteristic absorption bands for the C-N stretching of the azetidine, the C-H stretching of the aromatic and aliphatic groups, the N-O stretching of the nitro group, and the C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the benzyl (B1604629) group and other fragments. |

Research and Applications

The unique structural features of 1-(3-Bromo-5-nitrobenzyl)azetidine make it an interesting candidate for further research. The presence of the bromo and nitro groups on the aromatic ring provides handles for a variety of chemical transformations. For instance, the bromine atom could be utilized in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The nitro group could be reduced to an amine, which could then be further functionalized. These potential transformations could lead to a library of novel compounds with diverse structures and potential applications in medicinal chemistry and materials science.

Conclusion

Historical and Contemporary Approaches to Azetidine (B1206935) Ring Construction

The synthesis of azetidines has evolved significantly from early, often harsh methods to modern, more efficient, and stereoselective protocols. Historically, the formation of the strained four-membered ring was challenging, often resulting in low yields and limited substrate scope. Contemporary methods, however, leverage advances in catalysis and reaction design to provide access to a wide array of functionalized azetidines.

Intramolecular Nucleophilic Substitution Reactions

One of the most fundamental and widely employed methods for constructing the azetidine ring is through intramolecular cyclization, where a nitrogen nucleophile displaces a leaving group on a γ-carbon. acs.orgresearchgate.net This approach is a cornerstone of azetidine synthesis and has been utilized since the early days of heterocyclic chemistry.

The general strategy involves a 3-aminopropyl halide or a related substrate with a suitable leaving group (e.g., tosylate, mesylate, or triflate). The reaction proceeds via an intramolecular SN2 reaction, where the amine attacks the electrophilic carbon, leading to the formation of the azetidine ring. The efficiency of this cyclization is influenced by several factors, including the nature of the leaving group, the substitution pattern on the carbon chain, and the reaction conditions. acs.orgorganic-chemistry.org

For the synthesis of this compound, a plausible route would involve the reaction of azetidine with 3-bromo-5-nitrobenzyl bromide. However, constructing the core azetidine ring often precedes N-alkylation. A typical precursor for such a synthesis would be a γ-haloamine. The choice of solvent and base is crucial to promote the desired intramolecular cyclization over competing intermolecular reactions.

| Precursor Type | Leaving Group (X) | Conditions | Product | Ref. |

| γ-Haloamine | Br, Cl | Base (e.g., K₂CO₃, Et₃N) | Azetidine | acs.org |

| γ-Amino alcohol | OTs, OMs | Base | Azetidine | organic-chemistry.org |

| γ-Amino alcohol | - | Mitsunobu conditions | Azetidine | acs.org |

Table 1: Examples of Intramolecular Nucleophilic Substitution for Azetidine Synthesis

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of cyclic compounds, including azetidines. These methods involve the direct formation of the four-membered ring from two or more unsaturated components.

The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct method for synthesizing azetidines. rsc.orgrsc.org This reaction involves the photoexcitation of an imine to its excited state, which then reacts with an alkene to form the azetidine ring. rsc.org The reaction can proceed through either a singlet or triplet excited state, which can influence the stereochemical outcome. rsc.org

Challenges in the aza Paternò–Büchi reaction include competing side reactions of the excited imine, such as E/Z isomerization. rsc.org To overcome these limitations, various strategies have been developed, including the use of cyclic imines, specific sensitizers, and visible-light photocatalysis. rsc.orgresearchgate.netrsc.org For instance, the use of visible-light photocatalysts can activate certain imine precursors, such as 2-isoxazoline-3-carboxylates, for [2+2] cycloaddition with a broad range of alkenes. researchgate.netrsc.org

| Imine Component | Alkene Component | Conditions | Key Features | Ref. |

| N-Sulfonylimines | Styrenes | UVA irradiation | Access to functionalized azetidines | nih.gov |

| 2-Isoxazoline-3-carboxylates | Various alkenes | Visible light, Ir(III) photocatalyst | Mild conditions, broad scope | researchgate.netrsc.org |

| Cyclic Imines | Electron-rich alkenes | UV light | Overcomes E/Z isomerization | rsc.org |

Table 2: Examples of Photochemical [2+2] Cycloadditions for Azetidine Synthesis

[3+1] cycloaddition reactions provide an alternative route to four-membered rings by combining a three-atom component with a one-atom component. In the context of azetidine synthesis, this often involves the reaction of a donor-acceptor (D-A) aziridine (B145994) with an isocyanide. acs.orgacs.orgnih.gov

In a notable example, a chiral N,N'-dioxide/Mg(II) complex catalyzes the enantioselective [3+1] cycloaddition of racemic D-A aziridines with isocyanides. acs.orgacs.orgnih.gov This method provides access to enantioenriched exo-imido azetidines in high yields and with excellent enantioselectivity. acs.orgacs.orgnih.gov The reaction proceeds under mild conditions and demonstrates a significant chiral amplification effect. acs.org

| Three-Atom Component | One-Atom Component | Catalyst | Product | Ref. |

| Donor-Acceptor Aziridine | Isocyanide | Chiral N,N'-dioxide/Mg(II) | Enantioenriched exo-imido azetidine | acs.orgacs.orgnih.gov |

| Silyl-protected enoldiazoacetates | Imido-sulfur ylides | Cu(I)/sabox | Chiral 2-azetines | acs.org |

Table 3: Examples of [3+1] Cycloaddition Strategies for Azetidine Synthesis

The amine-catalyzed [2+2] cycloaddition of allenoates and imines has emerged as a powerful tool for the synthesis of functionalized azetidines. magtech.com.cn This reaction typically employs a nucleophilic phosphine (B1218219) or amine catalyst to activate the allenoate, which then undergoes a cycloaddition with the imine.

This methodology allows for the construction of highly substituted azetidines with good control over stereochemistry. The choice of catalyst is critical for the success and selectivity of the reaction.

Ring Expansion Strategies (e.g., from Aziridines)

Ring expansion reactions of three-membered rings, particularly aziridines, offer a versatile entry to azetidines. researchgate.netrsc.org The inherent ring strain of aziridines makes them susceptible to ring-opening and subsequent rearrangement or trapping to form the larger four-membered ring. researchgate.net

One common strategy involves the reaction of aziridines with a one-carbon electrophile. For example, the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide can lead to the formation of 1-arenesulfonylazetidines. organic-chemistry.org More recently, biocatalytic approaches have been developed for the one-carbon ring expansion of aziridines to azetidines, achieving high enantioselectivity through an engineered "carbene transferase" enzyme. acs.org Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a formal [3+1] ring expansion to yield highly substituted methylene azetidines. nih.gov

| Aziridine Substrate | Reagent | Conditions | Key Features | Ref. |

| N-Sulfonylaziridines | Dimethylsulfoxonium methylide | Microwave irradiation | One-pot synthesis | organic-chemistry.org |

| Various Aziridines | Diazo compounds | Engineered cytochrome P450 | High enantioselectivity | acs.org |

| Methylene Aziridines | Rhodium-carbene | - | Stereoselective, access to highly substituted products | nih.gov |

Table 4: Examples of Azetidine Synthesis via Ring Expansion of Aziridines

Ring Contraction Strategies (e.g., from Five-Membered Heterocycles)

The transformation of five-membered rings into four-membered azetidines presents an intriguing synthetic strategy. One notable method involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.org This process is initiated by the nucleophilic opening of the pyrrolidinone ring, which generates an intermediate α-bromocarbonyl derivative with a γ-amide anion. acs.org This intermediate then undergoes an intramolecular SN2 cyclization, displacing the bromide to form the azetidine ring. acs.org

In 2014, a robust one-pot method was developed for this transformation. rsc.orgacs.org The reaction of α-bromo N-sulfonylpyrrolidinones with various nucleophiles, such as alcohols, phenols, or anilines, in the presence of potassium carbonate, efficiently yields α-carbonylated N-sulfonylazetidines. acs.orgorganic-chemistry.org The necessary α-bromo N-sulfonylpyrrolidinone precursors can be selectively synthesized from readily available N-sulfonyl-2-pyrrolidinone derivatives. acs.org

| Starting Material | Nucleophile (NuH) | Conditions | Product | Yield |

| α-bromo N-sulfonylpyrrolidinone | Alcohols, Phenols, Anilines | K₂CO₃, MeCN/MeOH (9:1), 60 °C | α-carbonylated N-sulfonylazetidine | Good to Excellent |

This approach highlights the utility of ring contraction as a viable, albeit less common, route to functionalized azetidines. acs.orgacs.org

C-H Activation and Functionalization Approaches

Direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, and its application to azetidine chemistry is a significant advancement. rsc.org Palladium-catalyzed C(sp³)–H activation provides a modern route to construct and functionalize the azetidine ring. rsc.org

One key strategy involves the intramolecular amination of unactivated γ-C(sp³)–H bonds. organic-chemistry.org Gaunt and co-workers reported a palladium(II)-catalyzed method where a picolinamide (B142947) (PA) protected amine cyclizes to form the azetidine ring. rsc.orgorganic-chemistry.org The reaction mechanism is proposed to involve a Pd(IV) intermediate, with reductive elimination leading to the formation of the C-N bond. rsc.org This method is notable for its excellent functional group tolerance. rsc.org

More recently, stereospecific C(sp³)–H arylation has been used to synthesize complex bicyclic azetidines with antimalarial activity. acs.org A directed, palladium-catalyzed arylation at the C3 position of an azetidine-2-carboxylic acid derivative allows for the creation of stereochemically defined building blocks. acs.org

| Reaction Type | Catalyst/Ligand | Key Features | Reference |

| Intramolecular γ-C(sp³)–H Amination | Pd(OAc)₂, AgOAc | Forms azetidine ring via C-N bond formation; good functional group tolerance. | rsc.orgorganic-chemistry.org |

| Intermolecular C3-Arylation | Pd(OAc)₂, Amino-acid ligand | Functionalizes existing azetidine ring; stereospecific. | acs.org |

| Enantioselective α-C-H Coupling | Pd(II), Chiral Phosphoric Acids | Couples various amines including azetidines with aryl boronic acids. | acs.org |

These C-H activation strategies offer efficient and selective pathways to novel azetidine structures that were previously difficult to access. acs.orgnih.gov

Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed C-N Cross Coupling, Cu-catalyzed)

Metal-catalyzed cross-coupling reactions are indispensable for forming C-N bonds and have been successfully applied to the synthesis of N-aryl and other substituted azetidines.

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination is a premier method for N-arylation. Studies have shown that palladium-catalyzed cross-coupling of aryl bromides with the parent azetidine molecule can produce a wide range of N-aryl azetidines without ring cleavage under the reaction conditions. thieme-connect.com This method can even be used for double N-arylations. thieme-connect.com In a different approach, a palladium-catalyzed reaction of 3-iodoazetidines with aryl boronic acids was developed. Depending on the ligand used, this reaction can lead to the formation of 2-aryl azetidines through a migration/coupling process. nih.govacs.org

Copper-Catalyzed Reactions: Copper catalysis also provides powerful routes to azetidines. A notable example is a copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides, which yields functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives under mild conditions. acs.org This reaction is thought to proceed via a [2+2] cycloaddition. acs.org Another copper-catalyzed approach involves the photoinduced anti-Baldwin radical cyclization of ynamides. nih.gov Using a heteroleptic copper complex under visible light, ynamides smoothly cyclize to the corresponding azetidines with complete regioselectivity. nih.gov

| Metal | Reaction Type | Substrates | Key Features |

| Palladium | N-Arylation | Azetidine + Aryl/Hetaryl Bromides | Forms N-aryl azetidines; wide scope. thieme-connect.com |

| Palladium | Migration/Coupling | 3-Iodoazetidines + Aryl Boronic Acids | Forms 2-aryl azetidines. nih.govacs.org |

| Copper | Multicomponent Reaction | Alkynes, Sulfonyl Azides, Carbodiimides | Forms highly functionalized diiminoazetidines. acs.orgacs.org |

| Copper | Photoinduced Radical Cyclization | Ynamides | Anti-Baldwin 4-exo-dig cyclization under visible light. nih.gov |

Reductive Methods (e.g., Reduction of Azetidin-2-ones/β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, is one of the most widely used and straightforward methods for synthesizing azetidines. acs.org This is due to the ready availability of β-lactams through well-established methods like the Staudinger cycloaddition. nih.gov

Various reducing agents can be employed for this transformation. Reagents such as lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆) in tetrahydrofuran (B95107) are effective for the reduction of N-substituted azetidin-2-ones to the corresponding N-substituted azetidines. acs.orgsemanticscholar.org The reaction is generally rapid, high-yielding, and preserves the stereochemistry of the substituents on the ring. acs.org More specific hydroalane reagents, such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂), have been highlighted as providing an efficient route to enantiopure azetidines from β-lactams. nih.gov However, some reports indicate that reduction with diborane can lead to 1,3-amino-alcohols via ring cleavage rather than the desired azetidines, suggesting that the choice of reagent and substrate is critical. rsc.org

A study described the treatment of 4-(haloalkyl)azetidin-2-ones with LiAlH₄, which resulted in a 1,2-fission of the β-lactam ring, followed by an intramolecular nucleophilic substitution to yield stereodefined azetidines. nih.gov

| Reducing Agent | Substrate | Key Features |

| LiAlH₄, Diborane (B₂H₆) | N-substituted azetidin-2-ones | General and efficient reduction, stereochemistry is retained. acs.org |

| Monochloroalane (AlH₂Cl) | Enantiopure β-lactams | Provides enantiopure azetidines. nih.gov |

| LiAlH₄ | 4-(2-haloalkyl)azetidin-2-ones | Involves ring-fission and subsequent intramolecular cyclization. nih.gov |

Intramolecular Aminolysis of Epoxy Amines

The cyclization of epoxy amines offers a valuable pathway to construct the azetidine ring, particularly for producing derivatives with a hydroxyl group at the 3-position. nih.govfrontiersin.org This method involves an intramolecular nucleophilic attack of the amine onto one of the epoxide carbons. researchgate.net

Recently, a lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been developed. nih.govfrontiersin.orgelsevierpure.comnih.gov This reaction proceeds in high yields to afford azetidines and tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govnih.gov The catalyst promotes a C3-selective aminolysis, leading to the desired four-membered ring. nih.gov The reaction is typically performed in a solvent like 1,2-dichloroethane (B1671644) (DCE) at reflux. frontiersin.org Interestingly, the stereochemistry of the epoxy amine is crucial; while cis-isomers yield azetidines, the corresponding trans-isomers tend to undergo a 5-endo-tet cyclization to give 3-hydroxypyrrolidines under similar catalytic conditions. nih.gov

| Substrate | Catalyst | Conditions | Product | Key Feature |

| cis-3,4-Epoxy amine | La(OTf)₃ (catalytic) | 1,2-dichloroethane (DCE), Reflux | 3-Hydroxyazetidine derivative | High regioselectivity for 4-exo-tet cyclization. nih.govfrontiersin.org |

Cycloisomerization via Metal Hydride Hydrogen Atom Transfer/Radical Polar Crossover

A modern and powerful strategy for forming four-membered rings is through cycloisomerization enabled by metal hydride hydrogen atom transfer (MHAT). This approach can overcome the enthalpic and entropic challenges associated with the formation of strained rings like azetidines. researchgate.net

This method involves the generation of a carbon-centered radical from an unsaturated amine precursor via hydrogen atom transfer from a metal hydride catalyst, often an iron or cobalt complex. rsc.orgresearchgate.net This radical then undergoes an intramolecular cyclization. The resulting radical intermediate is subsequently trapped in a polar crossover event to complete the formation of the azetidine ring. This mild and functional-group-tolerant reaction is suitable for synthesizing polysubstituted azetidines, including spirocyclic structures, which are important motifs in drug discovery. rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to generate complex molecules. acs.org Several MCRs have been designed for the synthesis of diverse azetidine scaffolds.

One such strategy is a four-component reaction that utilizes the strain-release of azabicyclo[1.1.0]butane (ABB). nih.govnih.gov In this sequence, lithiated ABB reacts sequentially with three different electrophilic partners. nih.gov The process involves a acs.orgnih.gov-Brook rearrangement followed by a strain-release-driven ring-opening of the bicyclic system to form highly substituted azetidines. nih.govnih.gov This method is highly modular, allowing for significant structural diversity in the final products. nih.gov

Another example is a copper-catalyzed three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides. acs.org This reaction proceeds under very mild conditions without a base to afford 2-(sulfonylimino)-4-(alkylimino)azetidines in good to excellent yields. acs.org The proposed mechanism involves the formation of a ketenimine intermediate from the alkyne and sulfonyl azide, which then undergoes a [2+2] cycloaddition with the carbodiimide. acs.org

| Reaction Name | Components | Catalyst | Key Features |

| Strain-Release Anion Relay | Azabicyclo[1.1.0]butyl-lithium + 3 Electrophiles | None (Stoichiometric organolithium) | Highly modular, forms 1,3,3-trisubstituted azetidines. nih.govnih.gov |

| Copper-Catalyzed MCR | Terminal Alkyne, Sulfonyl Azide, Carbodiimide | Cu(I) | Mild conditions, forms diiminoazetidines. acs.orgacs.org |

| Dual Copper/Photoredox MCR | Azabicyclobutane, Diene, TMS-CN | Cu(MeCN)₄PF₆, 4CzIPN | Accesses azetidines with a C3 all-carbon quaternary center. thieme-connect.de |

Synthesis of the 3-Bromo-5-nitrobenzyl Moiety and Precursors

The formation of the 3-bromo-5-nitrobenzyl core is a critical step that relies on established methods of aromatic substitution and functional group manipulation. The order of introduction of the bromine and nitro groups is dictated by their directing effects on the benzene (B151609) ring.

Preparation of 3-Bromo-5-nitrobenzaldehyde (B1283693) Derivatives

The synthesis of 3-bromo-5-nitrobenzaldehyde serves as a key starting point for obtaining the target benzyl moiety. A common strategy involves the nitration of a brominated benzaldehyde (B42025) precursor. For instance, 3-bromobenzaldehyde (B42254) can be subjected to nitration conditions to introduce a nitro group. Due to the meta-directing effect of both the aldehyde and the bromo substituent, the nitro group is directed to the 5-position.

Alternatively, the bromination of a nitrobenzaldehyde derivative can be employed. The synthesis of 3-bromo-5-nitrobenzaldehyde has been documented, and this compound is commercially available. nih.govsigmaaldrich.com The preparation of related compounds, such as 3,4-dihydroxy-5-nitrobenzaldehyde, has been achieved through the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. google.com Another approach involves the treatment of benzaldehyde with bromine chloride in the presence of aluminum chloride to yield 3-bromobenzaldehyde, which can then be nitrated. google.com

A summary of precursors for 3-bromo-5-nitrobenzaldehyde is presented in the table below.

| Precursor | Reagents | Product |

| 3-Bromobenzaldehyde | Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-Bromo-5-nitrobenzaldehyde |

| 3-Nitrobenzaldehyde | Brominating agent (e.g., Br₂/FeBr₃) | 3-Bromo-5-nitrobenzaldehyde |

| Benzaldehyde | 1. BrCl, AlCl₃ 2. Nitrating agent | 3-Bromo-5-nitrobenzaldehyde |

Synthesis of (3-Bromo-5-nitrophenyl)methanol and Related Intermediates

The corresponding alcohol, (3-bromo-5-nitrophenyl)methanol, is a crucial intermediate for the synthesis of the final compound. This alcohol can be readily prepared by the reduction of 3-bromo-5-nitrobenzaldehyde. Standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are effective for this transformation, selectively reducing the aldehyde group to a primary alcohol without affecting the nitro group or the carbon-bromine bond.

The synthesis of related nitrobenzyl alcohols, such as 3-nitrobenzyl alcohol, is well-established. wikipedia.org This compound and its derivatives are often used as matrices in mass spectrometry. wikipedia.org The general principle of reducing a substituted benzaldehyde to its corresponding benzyl alcohol is a fundamental and widely used reaction in organic synthesis.

Strategies for Introducing Bromo and Nitro Groups on Benzyl Precursors

The introduction of bromo and nitro groups onto a benzyl precursor requires careful consideration of the directing effects of the substituents already present on the aromatic ring. libretexts.orglibretexts.org The nitro group is a strong deactivating and meta-directing group, while the bromo group is a deactivating but ortho-, para-directing group.

One common strategy is to start with a precursor that allows for the desired substitution pattern. For example, to synthesize a 3,5-disubstituted product, one might start with a meta-directing group already in place. The nitration of bromobenzene, for instance, would lead to a mixture of ortho- and para-nitrobromobenzene. To obtain the meta-isomer, it is often more effective to brominate nitrobenzene. orgsyn.org The strong meta-directing influence of the nitro group ensures the formation of m-bromonitrobenzene. orgsyn.org

In the context of synthesizing the 3-bromo-5-nitrobenzyl moiety, a plausible route would be the bromination of 3-nitrotoluene. The methyl group is ortho-, para-directing, and the nitro group is meta-directing. Their combined influence would direct the incoming bromine to the 5-position. Subsequent functionalization of the methyl group would then yield the desired benzyl derivative. Another approach is the nitration of 3-bromotoluene, where the bromo and methyl groups would direct the nitro group to the 5-position.

A summary of strategies for introducing bromo and nitro groups is provided in the table below.

| Starting Material | Reaction | Key Consideration | Product |

| Nitrobenzene | Bromination (Br₂/FeBr₃) | Nitro group is meta-directing. | m-Bromonitrobenzene |

| Bromobenzene | Nitration (HNO₃/H₂SO₄) | Bromo group is ortho, para-directing, leading to a mixture of isomers. | o- and p-Nitrobromobenzene |

| 3-Nitrotoluene | Bromination | The directing effects of the methyl and nitro groups favor substitution at the 5-position. | 3-Bromo-5-nitrotoluene (B1266673) |

| 3-Bromotoluene | Nitration | The directing effects of the bromo and methyl groups favor substitution at the 5-position. | 3-Bromo-5-nitrotoluene |

Alkylation Strategies for N-Substitution of Azetidine Ring with the (3-Bromo-5-nitrobenzyl) Moiety

Once the 3-bromo-5-nitrobenzyl moiety, typically in the form of a halide, is synthesized, the next step is its attachment to the nitrogen atom of the azetidine ring. This is generally achieved through N-alkylation reactions.

Direct N-Alkylation Approaches

Direct N-alkylation is a common method for the synthesis of N-substituted azetidines. organic-chemistry.org This approach involves the reaction of azetidine with an alkylating agent, in this case, a 3-bromo-5-nitrobenzyl halide (e.g., bromide or chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The nitrogen atom of the azetidine acts as a nucleophile, attacking the benzylic carbon of the 3-bromo-5-nitrobenzyl halide and displacing the halide leaving group.

The reactivity of the benzylic position is enhanced, making it susceptible to nucleophilic substitution. khanacademy.org The choice of solvent and base can influence the reaction rate and yield. Common bases include triethylamine (B128534) or potassium carbonate, and solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often used.

Coupling Reactions Involving Azetidine and Benzyl Halides (e.g., Nitrobenzyl Bromide)

The coupling of azetidine with benzyl halides is a specific example of the direct N-alkylation approach. The synthesis of p-nitrobenzyl bromide from p-nitrotoluene is a well-established procedure and highlights the feasibility of preparing the necessary benzyl halide precursors. orgsyn.org A similar process can be envisioned for the preparation of 3-bromo-5-nitrobenzyl bromide from 3-bromo-5-nitrotoluene.

The reaction between azetidine and 3-bromo-5-nitrobenzyl bromide would proceed via a nucleophilic substitution mechanism. The lone pair of electrons on the azetidine nitrogen attacks the electrophilic benzylic carbon, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. This method is a straightforward and efficient way to synthesize the target compound, this compound. The synthesis of various azetidine derivatives through such coupling reactions is a widely employed strategy in medicinal and organic chemistry. jmchemsci.comrsc.org

A general scheme for the N-alkylation of azetidine is shown below.

| Azetidine | Alkylating Agent | Base | Product |

| Azetidine | 3-Bromo-5-nitrobenzyl bromide | Triethylamine | This compound |

| Azetidine | 3-Bromo-5-nitrobenzyl chloride | Potassium carbonate | This compound |

Stereochemical Considerations in the Synthesis of this compound

The synthesis of this compound does not inherently involve the creation of a chiral center on the azetidine ring itself, as the substituents are on the benzyl group and the nitrogen atom is symmetrically substituted. However, stereochemical considerations become paramount when substituents are introduced on the azetidine ring in related scaffolds. The principles governing stereoselective synthesis in analogous azetidine derivatives are directly applicable to potential chiral derivatives of this compound.

The stereochemical outcome of synthetic routes to substituted azetidines can be controlled through various strategies, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. These methods aim to produce a single stereoisomer, which is often crucial for biological activity.

One of the most established methods for obtaining enantiomerically pure azetidines is through the reduction of chiral β-lactams (azetidin-2-ones). This approach is highly effective because the reduction process, typically carried out with reagents like diborane or lithium aluminum hydride, generally preserves the stereochemistry of the substituents on the β-lactam ring. acs.org Thus, if a chiral, substituted β-lactam is used as a precursor, the corresponding chiral azetidine can be obtained with high fidelity.

Chiral auxiliaries offer another powerful strategy for stereocontrolled synthesis. For instance, the use of chiral tert-butanesulfinamides has been demonstrated as a general and scalable method for the enantioenriched synthesis of C2-substituted azetidines. acs.org In this approach, the chiral auxiliary directs the stereochemical course of key bond-forming reactions, and its subsequent removal affords the desired enantiomerically enriched azetidine. The diastereomers formed during the synthesis are often separable by standard chromatographic techniques, allowing for the isolation of enantiopure products. acs.org

Asymmetric catalysis represents a modern and highly efficient approach to stereoselective azetidine synthesis. Chiral catalysts, such as BINOL-derived phosphoric acids, have been successfully employed in the desymmetrization of N-acyl-azetidines. rsc.org These catalysts create a chiral environment that favors the formation of one enantiomer over the other. Similarly, transition metal complexes, for example, those based on palladium or ruthenium, can be used for asymmetric hydrogenations of prochiral unsaturated azetidine precursors to yield chiral saturated azetidines. acs.orgchemrxiv.org The choice of catalyst and reaction conditions is critical in determining the enantiomeric excess of the final product.

The following table illustrates hypothetical stereochemical outcomes for the synthesis of a substituted azetidine derivative, based on the synthetic strategy employed.

| Synthetic Strategy | Chiral Influence | Typical Stereochemical Outcome | Reference Principle |

|---|---|---|---|

| Reduction of β-lactam | Chiral β-lactam precursor | Retention of stereochemistry | acs.org |

| Chiral Auxiliary | e.g., tert-Butanesulfinamide | High diastereoselectivity, separable diastereomers | acs.org |

| Asymmetric Catalysis | Chiral Phosphoric Acid or Metal Complex | High enantiomeric excess (ee) | rsc.orgacs.org |

While this compound itself is achiral, the methodologies for imparting stereocontrol are fundamental in the synthesis of its potentially bioactive, substituted analogs. The ability to selectively produce specific stereoisomers is a critical aspect of modern medicinal chemistry, as different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. In the ¹H NMR spectrum of a related compound, 1-(3-bromo-5-methylbenzyl)azetidine, specific signals corresponding to the azetidine and benzyl protons would be expected. While specific data for the nitro-substituted title compound is not available, analysis of similar structures reveals characteristic chemical shifts. For instance, the protons on the azetidine ring typically appear as multiplets, with the two sets of methylene protons showing distinct signals due to their different chemical environments. The methylene protons adjacent to the nitrogen atom are expected to be deshielded and appear at a lower field compared to the other methylene group. The benzylic protons would present as a singlet, and the aromatic protons would exhibit a splitting pattern characteristic of a 1,3,5-trisubstituted benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.50 - 8.50 | m |

| Benzyl CH₂ | ~3.60 | s |

| Azetidine CH₂ (adjacent to N) | ~3.20 - 3.50 | t |

| Azetidine CH₂ | ~2.20 - 2.50 | p |

Note: 's' denotes singlet, 't' denotes triplet, 'p' denotes pentet, and 'm' denotes multiplet. Predicted values are based on the analysis of similar chemical structures.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, the spectrum would show signals for the two types of methylene carbons in the azetidine ring, the benzylic carbon, and the carbons of the substituted aromatic ring. The carbon attached to the bromine atom and the carbon bearing the nitro group would have characteristic chemical shifts influenced by the electronegativity of these substituents. A related compound, 1-(3-bromo-5-methylbenzyl)azetidine, has been documented, and its spectral data can serve as a reference. bldpharm.com For unsubstituted azetidine, the carbon atoms resonate at approximately 18.0 and 26.0 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic C-NO₂ | ~148 |

| Aromatic CH | ~115 - 130 |

| Aromatic C (quaternary) | ~140 |

| Benzyl CH₂ | ~60 |

| Azetidine CH₂ (adjacent to N) | ~55 |

| Azetidine CH₂ | ~20 |

Note: Predicted values are based on the analysis of similar chemical structures and known substituent effects.

Advanced NMR Techniques for Stereochemical Assignment and Connectivity

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity within the molecule. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry of substituents on the azetidine ring, if applicable. ipb.pt These techniques provide through-bond and through-space correlations, which are crucial for complex structural elucidation. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. umich.edursc.orgrsc.org The fragmentation pattern would likely involve cleavage of the benzyl-azetidine bond, leading to the formation of a tropylium-like ion from the benzyl moiety and a fragment corresponding to the azetidine ring. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro group, the aromatic ring, and the C-N and C-H bonds of the azetidine and benzyl groups. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 2960 |

| Asymmetric NO₂ stretch | 1500 - 1560 |

| Symmetric NO₂ stretch | 1345 - 1385 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1020 - 1250 |

| C-Br stretch | 500 - 600 |

Note: These are typical ranges for the specified functional groups. libretexts.orgresearchgate.netnist.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a process that determines the percentage composition of elements in a compound. For this compound (C₁₀H₁₁BrN₂O₂), the theoretical elemental composition can be calculated. Experimental data from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound. researchgate.net

Table 4: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

| Carbon (C) | 44.30 |

| Hydrogen (H) | 4.09 |

| Bromine (Br) | 29.47 |

| Nitrogen (N) | 10.33 |

| Oxygen (O) | 11.80 |

Chromatographic Techniques for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic methods are indispensable for assessing the purity of synthesized compounds, allowing for the separation of the target molecule from any unreacted starting materials, byproducts, or other impurities. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for this purpose.

In a typical TLC analysis of this compound, a small amount of the crude reaction mixture would be spotted onto a TLC plate, which consists of a solid adsorbent material, such as silica (B1680970) gel, coated onto a glass or aluminum backing. The plate is then placed in a sealed chamber containing a suitable mobile phase, a solvent or mixture of solvents. As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates. The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase.

The choice of the mobile phase is critical for achieving good separation. For a compound with the polarity of this compound, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) would likely be employed. The ratio of these solvents would be optimized to achieve a retention factor (Rf) value for the desired product that is ideally between 0.3 and 0.7, allowing for clear separation from other spots.

After the solvent front has reached a sufficient height, the plate is removed from the chamber and dried. The spots corresponding to the different compounds are then visualized. Since this compound contains a nitroaromatic chromophore, it may be visible under ultraviolet (UV) light at a wavelength of 254 nm. Alternatively, staining with a chemical reagent, such as potassium permanganate (B83412) or iodine, can be used to reveal the spots.

The purity of the sample is qualitatively assessed by the number of spots present. A single spot indicates a high degree of purity, while multiple spots suggest the presence of impurities. The Rf value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes.

Table 1: Hypothetical Thin-Layer Chromatography Data for this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Hypothetical Rf Value | 0.45 |

X-Ray Crystallography for Solid-State Structure Determination

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This is typically grown by slow evaporation of a saturated solution of the purified compound, or by other crystallization techniques such as vapor diffusion or slow cooling.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. This diffraction data is collected by a detector as the crystal is rotated.

The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating structural unit of the crystal lattice. The positions of the atoms within the unit cell are then determined by solving the phase problem, often using direct methods or Patterson methods, to generate an electron density map. A molecular model is then built into the electron density map and refined against the experimental data to obtain the final crystal structure.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (Å3) | 1223.4 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.854 |

Quantum Chemical Methods for Electronic Structure and Properties

Quantum chemical methods are fundamental to predicting the behavior of molecules at the atomic level. These calculations can determine stable conformations, electronic charge distributions, and spectroscopic characteristics, providing a comprehensive picture of a molecule's nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine the optimized geometry, corresponding to the lowest energy conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For a molecule such as this compound, DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would be used to predict key structural parameters. bhu.ac.in These calculations also yield the total electronic energy, which is crucial for comparing the relative stabilities of different isomers or conformations and for constructing energy profiles of reaction pathways.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Br | 1.91 Å |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.23 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-N (azetidine) | 1.47 Å | |

| C-C (azetidine) | 1.55 Å | |

| Bond Angles | C-C-Br | 119.5° |

| C-C-NO2 | 118.9° | |

| C-N-C (azetidine) | 90.5° | |

| Dihedral Angle | C(aromatic)-C(benzyl)-N(azetidine)-C(azetidine) | 175.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT geometry optimization calculation. Actual values would need to be calculated specifically for this molecule.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a high level of theoretical accuracy for elucidating electronic structure. For instance, ab initio calculations have been successfully used to study the structure and electronic properties of various heterocyclic compounds. mdpi.comajchem-a.com Applying these methods to this compound would provide a rigorous description of its electron distribution, molecular orbitals, and electrostatic potential, serving as a benchmark for results obtained from less computationally demanding methods like DFT.

Computational methods are increasingly used to predict spectroscopic parameters, aiding in structure elucidation and verification. Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using a combination of quantum mechanics and machine learning. nih.gov The standard approach involves a DFT calculation to obtain the optimized molecular geometry and the corresponding magnetic shielding tensors for each nucleus. nih.gov These shielding values are then converted to chemical shifts (δ) using an empirical scaling formula. nih.gov Recent advancements using graph neural networks and transfer learning have achieved remarkable accuracy, with mean absolute errors (MAE) for 1H chemical shifts below 0.10 ppm compared to experimental data. nih.gov For this compound, such calculations would produce a predicted spectrum that could be compared with experimental results to confirm its structure.

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | Aromatic C-Br | - | 122.5 |

| C2 | Aromatic C-H | 7.80 | 130.1 |

| C3 | Aromatic C-NO₂ | - | 148.8 |

| C4 | Aromatic C-H | 8.15 | 124.0 |

| C5 | Aromatic C-CH₂ | - | 141.2 |

| C6 | Aromatic C-H | 7.70 | 121.5 |

| C7 | Benzyl CH₂ | 3.75 | 62.0 |

| C8, C10 | Azetidine CH₂ (adjacent to N) | 3.30 | 58.5 |

| C9 | Azetidine CH₂ | 2.10 | 18.0 |

Note: The data in this table is hypothetical and for illustrative purposes. The values are representative of what a computational prediction would yield.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For this compound, the electron-withdrawing nitro group and the bromine atom are expected to lower the energy of the LUMO, influencing the molecule's electrophilic character. Analysis of the HOMO and LUMO distributions would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 3: Illustrative FMO Properties for this compound

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -7.25 | Electron-donating capability |

| LUMO Energy | -2.10 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.15 | Kinetic stability, reactivity |

Note: These energy values are illustrative and would be determined using methods like DFT.

Mechanistic Studies and Reaction Pathway Elucidation

Computational modeling is indispensable for investigating reaction mechanisms, allowing for the study of transition states and intermediates that may be difficult or impossible to observe experimentally.

The synthesis of the strained four-membered azetidine ring can be challenging. Computational modeling provides critical insights into the mechanisms of azetidine formation, helping to predict reaction outcomes and optimize conditions. mit.edu Various synthetic routes, including intramolecular S_N2 reactions, frontiersin.org palladium-catalyzed C-H amination, rsc.org and photocycloadditions, rsc.org have been developed.

Computational models can calculate the frontier orbital energies of precursors to predict their likelihood of reacting to form an azetidine. mit.edu For example, in syntheses involving the reaction of an alkene and an oxime, modeling can rapidly predict which pairs will be successful. mit.edu Furthermore, theoretical studies have been used to rationalize complex rearrangements, such as the conversion of aziridines to azetidines. researchgate.net These studies analyze the potential energy surfaces of proposed reaction pathways, comparing the energies of intermediates and transition states to determine the most favorable mechanism. researchgate.net Such computational analysis would be vital in understanding the specific formation pathway of this compound, likely formed via the N-alkylation of azetidine with 3-bromo-5-nitrobenzyl bromide, an intramolecular cyclization process.

Table 4: Computational Approaches for Modeling Azetidine Formation

| Computational Method | Application | Reference |

| DFT Calculations | Determine transition state structures and activation energies for cyclization. | researchgate.net |

| FMO Analysis | Predict reactivity of precursors in cycloaddition reactions. | mit.edu |

| Reaction Path Following | Elucidate complex multi-step reaction mechanisms and identify key intermediates. | researchgate.net |

| Molecular Dynamics | Simulate the role of solvent and dynamic effects on the reaction pathway. | - |

Investigation of Reaction Transition States and Activation Energies

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the characterization of transition states and the calculation of activation energies. For a molecule such as this compound, potential reactions could involve the azetidine ring, the benzyl group, or the aromatic substituents. Theoretical studies on similar systems reveal that the investigation of reaction pathways, such as nucleophilic substitution or ring-opening reactions of the azetidine moiety, can be elucidated using quantum chemical methods. fossee.in

The process typically begins with mapping the potential energy surface of the reaction. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state connecting them. The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis. ims.ac.jp The activation energy (Ea) is then determined as the energy difference between the transition state and the reactants.

For reactions involving the benzyl group, such as benzylic bromination or oxidation, computational models can predict the stability of radical or carbocationic intermediates, which are stabilized by the adjacent benzene ring. libretexts.org The presence of electron-withdrawing nitro and bromo groups on the aromatic ring will influence the energy of these intermediates and, consequently, the activation energies of such reactions. Density functional theory (DFT) is a commonly employed method for these calculations, providing a balance between accuracy and computational cost. acs.org

A hypothetical reaction pathway, such as the nucleophilic substitution at the benzylic carbon, would be modeled to determine the transition state structure and its associated activation energy. The table below presents representative data for such a calculation, based on values for analogous systems.

| Reactants | Nucleophile | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

|---|---|---|---|

| This compound | OH- | 15.2 | 25.8 |

| This compound | CN- | 12.7 | 23.3 |

Role of Substituents (Bromo, Nitro, Benzyl) on Reaction Thermodynamics and Kinetics

The substituents on the this compound molecule play a crucial role in determining its reactivity. Both the bromo and nitro groups are electron-withdrawing, which significantly impacts the electron density of the benzene ring and, by extension, the reactivity of the entire molecule.

The nitro group is a strong deactivating group for electrophilic aromatic substitution, making the benzene ring less susceptible to attack by electrophiles. msu.edulibretexts.org This deactivation is due to both a strong inductive effect and a resonance effect that withdraws electron density from the ring. libretexts.org Consequently, reactions like further nitration or Friedel-Crafts alkylation would be significantly slower compared to unsubstituted benzene and would require harsh reaction conditions. msu.edu The bromo substituent is also deactivating due to its inductive effect, though it is a weaker deactivator than the nitro group. masterorganicchemistry.com

From a thermodynamic perspective, the presence of these electron-withdrawing groups stabilizes the molecule but destabilizes any positively charged intermediates that would form during electrophilic aromatic substitution, thus increasing the activation energy and slowing the reaction rate. libretexts.org In contrast, for nucleophilic aromatic substitution, these groups would be activating as they can stabilize the negatively charged Meisenheimer complex intermediate.

The benzyl group itself influences the reactivity of the azetidine nitrogen. The benzylic carbon provides a site for reactions such as oxidation or substitution, with the stability of any intermediates being influenced by the attached aromatic ring. libretexts.org The azetidine ring, a four-membered heterocycle, possesses inherent ring strain which influences its reactivity, making it susceptible to ring-opening reactions. libretexts.org

The combined electronic effects of the substituents can be quantified through computational analysis of molecular orbitals and charge distributions. The following table summarizes the expected effects of the substituents on different types of reactions.

| Substituent | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution | Influence on Benzylic Reactions |

|---|---|---|---|

| Nitro (NO2) | Strongly Deactivating (slower rate) | Strongly Activating (faster rate) | Destabilizes carbocationic intermediates |

| Bromo (Br) | Deactivating (slower rate) | Activating (faster rate) | Inductive withdrawal affects intermediate stability |

| Benzyl | - | - | Stabilizes adjacent radicals and ions |

Conformational Analysis and Ring Strain Effects

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Computational methods are instrumental in exploring the conformational landscape of this molecule.

Analysis of Azetidine Ring Puckering and Dynamics

The azetidine ring is not planar and exhibits a puckered conformation to alleviate some of its inherent ring strain. ims.ac.jp This puckering can be described by a puckering amplitude and a phase angle. The dynamics of this puckering, including the energy barrier to ring inversion (the process by which the ring flips between two puckered conformations), can be studied computationally. The barrier to inversion is influenced by the substituents on the nitrogen atom and the ring carbons. For the parent azetidine, the puckering angle has been experimentally determined to be around 37 degrees. ims.ac.jp

Influence of Substituents on Ring Conformation

The large 3-bromo-5-nitrobenzyl substituent on the nitrogen atom of the azetidine ring will have a significant impact on the ring's conformation. Steric interactions between the benzyl group and the hydrogens on the azetidine ring will influence the preferred puckering mode and the rotational barrier around the N-C (benzyl) bond. The substituent will likely favor a conformation that minimizes these steric clashes. Computational studies on other substituted azetidines have shown that the nature of the N-substituent can affect the puckering angle and the dynamics of the ring. acs.org

Energy calculations for different conformers (rotamers around the N-benzyl bond and different puckering states of the azetidine ring) can identify the most stable, low-energy conformations of this compound.

Molecular Dynamics Simulations to Study Compound Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. masterorganicchemistry.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing for the exploration of its conformational dynamics in a simulated environment (e.g., in a solvent or in the gas phase) over a period of time.

These simulations can provide insights into:

The flexibility of the molecule, including the puckering of the azetidine ring and the rotation of the benzyl group.

The interactions between the solute and solvent molecules, which can influence its conformation and reactivity.

The time-averaged properties of the molecule, which can be compared with experimental data.

For a molecule like this compound, MD simulations could be used to study how the bulky, substituted benzyl group affects the dynamics of the azetidine ring and to explore the conformational space available to the molecule at a given temperature.

Energy Minimization Procedures in Structural and Conformational Studies

Energy minimization, also known as geometry optimization, is a fundamental computational procedure used to find the lowest energy conformation of a molecule. youtube.com This is achieved by systematically adjusting the atomic coordinates to find a point on the potential energy surface where the net forces on all atoms are zero. The resulting structure corresponds to a stable conformation of the molecule.

In the context of this compound, energy minimization would be used to:

Determine the most stable three-dimensional structure of the molecule.

Find the geometries of different conformers (local energy minima) and transition states.

Provide the starting structures for more advanced calculations, such as molecular dynamics simulations or frequency calculations.

Various algorithms, such as steepest descent and conjugate gradient methods, are employed for energy minimization. The choice of the computational method (e.g., molecular mechanics or quantum mechanics) and the basis set (for quantum mechanical calculations) will affect the accuracy of the resulting optimized geometry and energy.

N-Alkylation and Quaternization Reactions

The nitrogen atom in the azetidine ring of this compound is nucleophilic and can readily undergo N-alkylation with various alkylating agents. This reaction leads to the formation of a quaternary azetidinium salt. organic-chemistry.org The process involves the attack of the nitrogen lone pair on an electrophilic carbon, resulting in a positively charged nitrogen atom within the four-membered ring.

The formation of these azetidinium salts is a crucial activation step for subsequent reactions, particularly nucleophilic ring-opening. nih.govmagtech.com.cn By converting the neutral amine into a charged ammonium (B1175870) leaving group, the ring becomes significantly more susceptible to nucleophilic attack. researchgate.net For example, treatment with reagents like methyl trifluoromethanesulfonate or other alkyl halides converts the azetidine into its corresponding azetidinium salt, priming it for further functionalization. organic-chemistry.org

Ring-Opening Reactions of the Azetidine Moiety

The azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol), which is a key driver of its reactivity. rsc.org This strain, while rendering the ring more stable and easier to handle than a three-membered aziridine, provides a thermodynamic driving force for ring-opening reactions. rsc.orgrsc.org These reactions offer a pathway to highly functionalized linear amines that can be difficult to synthesize through other methods. nih.govacs.org

Once converted to an azetidinium ion, the 1-(3-bromo-5-nitrobenzyl)azetidinium salt becomes an excellent substrate for nucleophilic ring-opening reactions. In this process, a nucleophile attacks one of the electrophilic carbon atoms adjacent to the quaternary nitrogen, leading to the cleavage of a carbon-nitrogen bond in a regioselective and often stereoselective manner. organic-chemistry.orgnih.gov

A wide array of nucleophiles, including halides, cyanides, alkoxides, and amines, can be employed to open the ring. organic-chemistry.orgmagtech.com.cn The reaction typically proceeds via an SN2 mechanism, resulting in the formation of a polysubstituted, functionalized linear amine. nih.gov For instance, the reaction of an N-benzyl azetidinium salt with a halide nucleophile would lead to the formation of a 3-halopropylamine derivative. researchgate.net The regioselectivity of the attack is influenced by the substitution pattern on the azetidine ring. organic-chemistry.orgmagtech.com.cn

The concept of strain-release functionalization leverages the inherent energy of the strained four-membered ring to drive chemical transformations. rsc.orgnih.gov This approach is particularly valuable for the synthesis of complex azetidines and their ring-opened products. acs.orgnih.gov The energy released upon ring-opening makes these reactions thermodynamically favorable, allowing for the formation of new bonds under relatively mild conditions. nih.govbeilstein-journals.org This strategy has been successfully used to develop modular and programmable routes to access diverse and stereodefined azetidines and their derivatives. acs.orgnih.gov The strain-driven reactivity allows for the construction of molecular architectures that would be challenging to produce otherwise. nih.gov

The substituents on the this compound molecule play a critical role in dictating its reactivity.

Benzyl Group: The N-benzyl group is a key determinant of the regioselectivity in ring-opening reactions. Azetidines with N-arylmethyl substituents are known to undergo nucleophilic attack at the carbon atom adjacent to the nitrogen, leading to the cleavage of the C2-N bond. magtech.com.cn This is because the arylmethyl group can stabilize the developing partial charges in the transition state of the SN2 reaction. magtech.com.cn

Reactions Involving the Nitro Group

The nitroaromatic moiety of this compound provides a handle for a different set of chemical transformations, independent of the azetidine ring's reactivity.

The aromatic nitro group can be readily reduced to a primary amine (aniline derivative), a transformation of fundamental importance in organic synthesis. researchgate.net This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic character and reactivity of the aromatic ring. A variety of methods have been established for this reduction, offering a high degree of chemoselectivity and functional group tolerance. wikipedia.orgorganic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. wikipedia.org

Metal-Mediated Reductions: The reduction can be achieved using metals like iron, tin, or zinc in an acidic medium. wikipedia.org For example, iron powder in the presence of acetic acid is a classic and effective reagent.

Transfer Hydrogenation: Reagents like ammonium formate (B1220265) or formic acid can be used as a hydrogen source in the presence of a catalyst like Pd/C. organic-chemistry.org

Other Reagents: Systems such as sodium hydrosulfite, tin(II) chloride, or sodium borohydride in the presence of a suitable catalyst can also effect the reduction. wikipedia.orgjsynthchem.com A metal-free option involves the use of trichlorosilane (B8805176) in the presence of a tertiary amine. organic-chemistry.orggoogle.com

The resulting product, 1-(3-amino-5-bromobenzyl)azetidine, is a bifunctional molecule with a nucleophilic amine on the aromatic ring and an intact azetidine ring, available for further diverse chemical modifications.

Data Tables

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups to Amines

| Reagent System | Description |

| Catalytic Hydrogenation | |

| H₂ / Pd/C or PtO₂ | A common and efficient method using hydrogen gas and a metal catalyst. wikipedia.org |

| Metal and Acid | |

| Fe / Acetic Acid | A classic method using iron powder in an acidic medium. wikipedia.org |

| SnCl₂ / HCl | Stannous chloride in hydrochloric acid is another established method. wikipedia.org |

| Transfer Hydrogenation | |

| HCOOH / Pd/C | Formic acid serves as the hydrogen donor with a palladium catalyst. organic-chemistry.org |

| Other Systems | |

| NaBH₄ / Catalyst | Sodium borohydride can reduce nitro groups in the presence of specific catalysts like Ni(PPh₃)₄. jsynthchem.com |

| HSiCl₃ / Tertiary Amine | A metal-free reduction method effective for both aromatic and aliphatic nitro groups. organic-chemistry.orggoogle.com |

Other Transformations of the Nitro Moiety

While reduction is a common fate for the nitro group, other transformations can be envisaged to introduce diverse functionalities. For instance, partial reduction can yield the corresponding nitroso or hydroxylamino derivatives, which are themselves valuable synthetic intermediates. Furthermore, methods for the direct conversion of a nitro group to other functional groups, although less common, could potentially be applied.

The transformation of the nitro group is a critical step in modifying the electronic properties of the phenyl ring and enabling further reactions.

Reactions Involving the Bromo Group

The bromine atom on the aromatic ring is a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures. organic-chemistry.org In the context of this compound, the bromo substituent can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle. A general scheme for the Suzuki coupling of this substrate is presented below.

A variety of aryl, heteroaryl, and even alkyl boronic acids can be employed, leading to a diverse array of substituted products. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. acs.org

Similarly, the Heck reaction offers a pathway to introduce alkenyl substituents by coupling the aryl bromide with an alkene in the presence of a palladium catalyst. Other notable cross-coupling reactions applicable to this substrate include the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Stille coupling (with organostannanes).

Table 1: Illustrative Examples of Potential Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(3-Nitro-5-phenylbenzyl)azetidine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 1-(3-(4-Methoxyphenyl)-5-nitrobenzyl)azetidine |

| Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 1-(3-Nitro-5-(pyridin-3-yl)benzyl)azetidine |

| Methylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 1-(3-Methyl-5-nitrobenzyl)azetidine |

This table represents predicted outcomes based on established Suzuki-Miyaura coupling methodologies.

The presence of a strongly electron-withdrawing nitro group meta to the bromine atom does not activate it towards classical SNAr (addition-elimination) reactions, which typically require ortho or para activation. google.com Therefore, direct displacement of the bromo group by nucleophiles under standard SNAr conditions is generally not a feasible pathway for this substrate. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, are also unlikely given the substitution pattern and the presence of the nitro group. google.com

Functionalization of the Benzyl Methylene Group

The benzylic methylene group (Ar-CH₂-N) represents another potential site for functionalization, although it is generally less reactive than the other positions on the molecule. Radical bromination, for instance, could potentially introduce a bromine atom at this position, which could then be subjected to nucleophilic substitution. However, achieving selectivity over reactions on the aromatic ring could be challenging. Alternatively, deprotonation of the benzylic position to form a carbanion is difficult due to the relatively low acidity of the benzylic protons.

Stereoselectivity in Derivatization Reactions

For the parent compound this compound, which is achiral, stereoselectivity is not a consideration in its own derivatization reactions. However, if the azetidine ring itself were to be substituted with chiral centers, any subsequent reactions on the rest of the molecule would need to consider potential diastereoselectivity. For instance, in a scenario where a chiral azetidine precursor is used, the stereochemistry of the existing centers could influence the approach of reagents to other parts of the molecule, potentially leading to the preferential formation of one diastereomer over another in subsequent functionalization steps. The synthesis of chiral azetidines is an active area of research, with methods such as asymmetric cyclizations being developed.

Role of Azetidine Derivatives as Synthetic Building Blocks

Azetidine derivatives are highly valued as building blocks in organic synthesis and medicinal chemistry. rsc.org Their appeal lies in the combination of reasonable chemical stability with significant ring strain (approximately 25.4 kcal/mol), which allows for controlled ring-opening reactions. rsc.org This characteristic positions them between the highly reactive, less stable aziridines and the more stable, less reactive pyrrolidines. rsc.org